molecular formula C20H26N2O4S2 B2515474 5-ethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1235087-70-3

5-ethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2515474
CAS No.: 1235087-70-3
M. Wt: 422.56
InChI Key: VUAIMXUTSGQITF-UHFFFAOYSA-N
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Description

5-ethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a thiophene ring substituted with an ethyl group at the 5-position and a sulfonamide moiety linked to a piperidin-4-ylmethyl group. The piperidine nitrogen is further acylated with a 2-phenoxyacetyl substituent.

Properties

IUPAC Name

5-ethyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-2-18-8-9-20(27-18)28(24,25)21-14-16-10-12-22(13-11-16)19(23)15-26-17-6-4-3-5-7-17/h3-9,16,21H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAIMXUTSGQITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and the piperidine ring separately. The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of 1,5-diamines .

Once the individual rings are prepared, they are coupled together through a series of reactions. The phenoxyacetyl group is introduced via an acylation reaction, and the sulfonamide group is added through a sulfonation reaction using sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can yield primary or secondary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-ethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific targets and the nature of the interactions.

Comparison with Similar Compounds

Structural Analog: 5-N-(1-{2-[(Propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-quinolinesulfonamide (Compound 17)

Key Differences :

  • Core Heterocycle: Compound 17 contains a quinoline sulfonamide instead of a thiophene sulfonamide. The quinoline system’s extended aromaticity may enhance π-π stacking interactions with biological targets compared to the smaller thiophene ring.
  • Piperidine Substituent: The piperidine nitrogen is modified with a 2-[(propan-2-yl)phenoxy]ethyl group, differing from the 2-phenoxyacetyl group in the target compound.
  • Pharmacological Implications: Quinoline sulfonamides are often associated with antimalarial or anticancer activity, whereas thiophene sulfonamides are explored for anti-inflammatory or enzyme-inhibitory roles. This divergence highlights how core heterocycles dictate target selectivity .

Fentanyl Analogs ( Compounds)

The fentanyl derivatives listed in (e.g., 4'-methyl acetyl fentanyl, β'-phenyl fentanyl) share a piperidine backbone but differ critically in functional groups:

  • Amide vs. Sulfonamide : Fentanyl analogs feature amide linkages (e.g., N-phenylacetamide), while the target compound has a sulfonamide group. Sulfonamides are more acidic (pKa ~10) than amides (pKa ~17–20), which may influence ionization state and bioavailability.
  • Substituent Effects: The phenoxyacetyl group in the target compound introduces an ether and ester moiety, contrasting with the phenylalkyl or fluorophenyl groups in fentanyls. These differences likely alter receptor binding profiles; fentanyls target μ-opioid receptors, whereas the target compound’s sulfonamide could favor non-opioid targets (e.g., enzymes) .

Structural and Functional Comparison Table

Property Target Compound Compound 17 4'-Methyl Acetyl Fentanyl
Core Structure Thiophene-2-sulfonamide Quinoline sulfonamide Piperidin-4-yl acetamide
Key Substituents 5-Ethyl, 2-phenoxyacetyl-piperidinylmethyl 2-[(Propan-2-yl)phenoxy]ethyl-piperidine 4-Methylphenethyl, acetyl
Functional Group Sulfonamide Sulfonamide Amide
Predicted LogP Moderate (due to ethyl and phenoxy groups) High (propan-2-yl enhances lipophilicity) High (aromatic and alkyl groups)
Potential Targets Enzymes (e.g., carbonic anhydrase) Antimalarial/anticancer targets μ-opioid receptors

Research Implications and Limitations

  • Structural Insights: The target compound’s sulfonamide and phenoxyacetyl-piperidine groups suggest dual functionality: the sulfonamide may act as a zinc-binding motif (common in enzyme inhibitors), while the phenoxyacetyl group could modulate receptor interactions.
  • Gaps in Data : Direct pharmacological or binding data for the compound are absent in the provided evidence. Comparisons rely on structural analogs, which limits mechanistic conclusions.

Biological Activity

The compound 5-ethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

  • Thiophene Ring : Known for enhancing lipophilicity and biological activity.
  • Piperidine Moiety : Often associated with neuroactive properties.
  • Phenoxyacetyl Group : May influence receptor binding and pharmacokinetics.

Molecular Formula

The molecular formula of the compound is C19H24N2O3SC_{19}H_{24}N_{2}O_{3}S, indicating a complex structure that may interact with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of sulfonamide derivatives, including those similar to our compound. For instance, sulfonamides have shown promising results against various cancer cell lines by inhibiting key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

Sulfonamide derivatives are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, which are critical in inflammatory pathways . The specific compound under discussion may exhibit similar effects, although direct studies are still required.

Antimicrobial Activity

Sulfonamides have a long history as antimicrobial agents. The compound's sulfonamide group suggests potential antibacterial activity. Studies have shown that modifications in the sulfonamide structure can enhance efficacy against resistant bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

Modification Effect on Activity
Addition of phenoxyacetylIncreases receptor affinity
Variation in piperidine substituentsAlters neuroactive properties
Changes in thiophene substituentsAffects lipophilicity and membrane permeability

Case Studies

  • Anticancer Efficacy : A study evaluated a series of sulfonamide derivatives against human cancer cell lines, revealing that compounds with similar structural features to our target exhibited significant cytotoxicity, particularly against breast and colon cancer cells .
  • Anti-inflammatory Action : In an animal model of inflammation, a derivative closely related to our compound demonstrated reduced edema and lower levels of inflammatory markers compared to controls, indicating potential therapeutic use in inflammatory diseases .
  • Antimicrobial Testing : Laboratory tests revealed that certain sulfonamide derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiophene ring could enhance antimicrobial properties .

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